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2-(2-Fluoro-3-methylphenyl)propan-2-amine
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Overview
Description
2-(2-Fluoro-3-methylphenyl)propan-2-amine is an organic compound with the molecular formula C10H14FN It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methylphenyl)propan-2-amine typically involves the reaction of 2-fluoro-3-methylbenzaldehyde with a suitable amine source. One common method is the reductive amination of 2-fluoro-3-methylbenzaldehyde using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-methylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-(2-Fluoro-3-methylphenyl)propan-2-one.
Reduction: 2-(2-Fluoro-3-methylphenyl)propan-2-ol.
Substitution: 2-(2-Methoxy-3-methylphenyl)propan-2-amine.
Scientific Research Applications
2-(2-Fluoro-3-methylphenyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-3-methylphenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transmission and potentially altering cognitive functions .
Comparison with Similar Compounds
Similar Compounds
Fenfluramine: A compound with a similar structure but with a trifluoromethyl group instead of a single fluorine atom.
Diisopropylamine: Another amine with a similar backbone but different substituents, used primarily as a nucleophile in organic synthesis.
Uniqueness
2-(2-Fluoro-3-methylphenyl)propan-2-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
2-(2-Fluoro-3-methylphenyl)propan-2-amine, a compound with notable central nervous system (CNS) stimulant properties, has garnered attention in pharmacological research. Its biological activity primarily stems from its interaction with monoamine transporters, which play a crucial role in neurotransmitter regulation.
The compound acts mainly by inhibiting the reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased extracellular concentrations of these neurotransmitters, enhancing synaptic transmission and contributing to its stimulant effects. The fluorination at the 2-position of the aromatic ring is believed to influence receptor binding affinity and selectivity, making it a subject of interest in neuropharmacology.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the compound's structure can significantly affect its biological activity. A comparative analysis with related compounds indicates how variations in substitution patterns lead to differences in pharmacological properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-Amino-3-(2-fluorophenyl)propan-1-amine | Hydroxyl group addition | Potentially different pharmacokinetics |
1-(3-Fluorophenyl)-propan-1-amine | Variation in phenyl substitution | May exhibit distinct receptor affinities |
4-Fluorobenzylamine | Different aromatic substitution | Altered biological activity profile |
3-Fluoro-N,N-dimethylbenzeneethanamine | Dimethyl substitution on nitrogen | Enhanced lipophilicity affecting bioavailability |
This table illustrates how structural modifications can lead to varied biological activities, emphasizing the unique characteristics of this compound.
Biological Activity Assays
Research has employed various assays to evaluate the biological activity of this compound. These include:
- Binding Affinity Studies : Investigations into how well the compound binds to different monoamine transporters.
- Neurotransmitter Release Assays : Assessing the impact on neurotransmitter release in neuronal cultures.
- Behavioral Studies : Evaluating stimulant effects in animal models, such as increased locomotor activity.
Case Studies
A study conducted on the effects of this compound demonstrated significant increases in locomotor activity in rodent models, suggesting its potential as a CNS stimulant. Additionally, receptor binding studies indicated a higher affinity for dopamine transporters compared to serotonin and norepinephrine transporters, aligning with its stimulant profile.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that the compound exhibits good bioavailability due to its lipophilic nature, which aids in crossing the blood-brain barrier effectively.
Properties
Molecular Formula |
C10H14FN |
---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
2-(2-fluoro-3-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H14FN/c1-7-5-4-6-8(9(7)11)10(2,3)12/h4-6H,12H2,1-3H3 |
InChI Key |
HRGHEYZZBNFLML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)N)F |
Origin of Product |
United States |
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